molecular formula C12H12N4 B1482036 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098045-72-6

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482036
CAS No.: 2098045-72-6
M. Wt: 212.25 g/mol
InChI Key: YYWVPQCLSCFSKA-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4C_{12}H_{14}N_{4}, with a molecular weight of approximately 230.27 g/mol. Its structure consists of a five-membered pyrazole ring substituted with an ethyl group at position 5 and a pyridine ring at position 3. The acetonitrile moiety is attached to the nitrogen atom of the pyrazole ring.

The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.

Interaction with Biological Targets

Research indicates that similar compounds can effectively interact with enzymes involved in inflammatory responses, such as cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. Studies have shown that pyrazole derivatives exhibit significant COX inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Biological Activity Studies

Recent studies have evaluated the biological activity of various pyrazole derivatives, including those structurally similar to this compound. Key findings include:

Anti-inflammatory Activity

A study reported that certain pyrazole derivatives demonstrated potent anti-inflammatory effects with IC50 values ranging from 0.02 to 0.04 μM against COX enzymes . The presence of the ethyl group in the compound may enhance its binding affinity to these targets compared to other derivatives lacking this substitution.

Anticancer Potential

Pyrazole derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed significant antiproliferative activity against breast and colon cancer cell lines . The mechanisms underlying this activity may involve cell cycle arrest and induction of apoptosis.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

Study Compound Activity IC50 Value Target
Akhtar et al. (2022)Pyrazole Derivative AAnti-inflammatory71.11 μg/mLCOX Enzymes
Sivaramakarthikeyan et al. (2021)Pyrazole Derivative BAnticancerNot specifiedVarious Cancer Cell Lines
Abdellatif et al. (2020)Pyrazole Derivative CAnalgesicSuperior to CelecoxibCOX Enzymes

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWVPQCLSCFSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.